
JD-5037
Overview
Description
JD-5037 is a peripherally-restricted cannabinoid inverse agonist that targets the cannabinoid type 1 receptor. It is primarily being investigated as an antiobesity drug candidate. The compound is highly selective for the cannabinoid type 1 receptor, with a binding affinity significantly higher than for the cannabinoid type 2 receptor . This compound does not readily cross the blood-brain barrier, which minimizes the risk of psychiatric side effects that were associated with earlier cannabinoid receptor antagonists .
Preparation Methods
The synthesis of JD-5037 involves multiple steps, including the formation of a pyrazole ring and the introduction of sulfonyl and chlorophenyl groups. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Industrial production methods may involve optimizing these synthetic routes to improve yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Key Steps:
-
Intermediate Formation :
-
Imidoyl Chloride Generation :
-
Coupling Reaction :
-
Diastereomer Separation :
Critical Reaction Conditions and Catalysts
Reaction Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|
Valineamide Formation | CDI | DCM | RT | 12 h | 85% |
Imidoyl Chloride Synthesis | PCl₅ | Chlorobenzene | Reflux | 1 h | 90% |
Coupling | Et₃N | DCM/MeOH | 0°C → RT | 12 h | 61% |
Crystallization | Ethanol-DCM | – | 40°C → RT | 24 h | 17% |
Data sourced from synthesis protocols in .
Stereochemical Confirmation
X-ray crystallography confirmed the (S,S)-stereochemistry of [²H₈]-JD-5037, with Flack parameter = 0.027 . This step ensures the active diastereomer’s configuration aligns with CB1R binding requirements.
Degradation and Stability
-
Thermal Stability : JD-5037 formulations (10–150 mg/kg) in PEG 600/Labrasol®/Gelucire® remain stable at 70–97°C during preparation .
-
Hydrolytic Sensitivity : The imidoyl chloride intermediate (11 ) is moisture-sensitive, requiring anhydrous conditions .
Analytical Validation
Scientific Research Applications
Obesity and Metabolic Disorders
JD-5037 has shown promising results in animal models for its anti-obesity effects. Research indicates that it can resensitize leptin signaling pathways, leading to reduced food intake and weight loss in obese mice. This mechanism is crucial as it normalizes responses to glucose and insulin levels, addressing metabolic syndrome components effectively .
Key Findings:
- Leptin Modulation: this compound reduces leptin gene expression in adipose tissue, inhibiting leptin secretion induced by CB1 agonists .
- Weight Management: In studies with diet-induced obese mice, this compound administration resulted in significant reductions in body weight and hepatic steatosis .
Liver Disease Management
This compound is being investigated for its potential in treating nonalcoholic steatohepatitis (NASH) and related liver fibrosis. Preclinical studies demonstrate that it can modulate metabolic parameters linked to liver diseases.
Case Study Insights:
- In Mdr2−/− mice models, this compound exacerbated liver injury and fibrosis when administered over a period .
- Despite its adverse effects on liver injury in some contexts, this compound has been noted for its ability to influence collagen synthesis in hepatic stellate cells, which could be beneficial for treating NASH-related fibrosis .
Table 1: Summary of this compound's Effects on Liver Parameters
Parameter | Effect Observed | Reference |
---|---|---|
Serum ALT Levels | Increased | |
Serum Bile Acids | Elevated | |
Liver Fibrosis | Exacerbated | |
Collagen Synthesis | Modulated |
Alcohol Consumption Reduction
Research has also indicated that this compound may reduce alcohol consumption in animal models. This effect is particularly relevant for developing therapeutic strategies for alcohol use disorders .
Clinical Trials and Regulatory Status
This compound has received clearance from the U.S. Food and Drug Administration (FDA) to initiate Phase 1 clinical trials aimed at assessing its safety and efficacy for treating NASH. This approval highlights its potential as a therapeutic agent in clinical settings .
Mechanism of Action
JD-5037 exerts its effects by blocking the peripheral cannabinoid type 1 receptors. This blockade results in decreased leptin expression and secretion, as well as increased leptin clearance by the kidneys. The resensitization to leptin levels leads to decreased food intake, weight loss, and improved glucose and insulin responses . The compound’s mechanism of action involves the inhibition of specific signaling pathways associated with the cannabinoid type 1 receptor .
Comparison with Similar Compounds
JD-5037 is unique compared to other cannabinoid receptor antagonists due to its high selectivity for the cannabinoid type 1 receptor and its inability to cross the blood-brain barrier. This minimizes the risk of psychiatric side effects. Similar compounds include:
Rimonabant: An earlier cannabinoid receptor antagonist that was withdrawn from the market due to psychiatric side effects.
Ibipinabant (SLV-319): Another cannabinoid receptor antagonist with similar therapeutic potential but different pharmacokinetic properties. This compound’s uniqueness lies in its peripheral restriction, which allows it to exert its therapeutic effects without affecting the central nervous system.
Biological Activity
JD-5037 is a novel compound classified as a peripherally restricted cannabinoid-1 receptor (CB1R) inverse agonist. It has garnered attention for its potential therapeutic applications in obesity and metabolic disorders due to its unique pharmacological profile. This article explores the biological activity of this compound, focusing on its mechanisms, effects on metabolic parameters, and implications for therapeutic use.
Pharmacological Profile
This compound exhibits a high affinity for peripheral CB1 receptors with a binding affinity (Ki) of 0.35 nM, demonstrating over 700-fold selectivity for CB1 over CB2 receptors and significant selectivity against a wide range of other receptors, transporters, and ion channels . Its low penetration of the blood-brain barrier minimizes central nervous system side effects commonly associated with other CB1 antagonists like Rimonabant .
The primary mechanism by which this compound exerts its effects is through the blockade of peripheral CB1 receptors, which are involved in the regulation of appetite and energy homeostasis. Studies have shown that this compound can:
- Reduce Leptin Resistance : In diet-induced obese (DIO) mice, this compound treatment has been linked to a reduction in hyperleptinemia (elevated leptin levels) and an improvement in leptin signaling via increased phosphorylation of STAT3, a key signaling molecule in leptin action .
- Decrease Food Intake : this compound administration leads to significant reductions in food intake and body weight in DIO models, indicating its potential as an anti-obesity agent .
- Modulate Hormonal Profiles : The compound has shown effects on various metabolic hormones, improving insulin sensitivity and reducing hepatic steatosis .
Weight Loss and Metabolic Improvements
In multiple studies involving DIO mice, this compound demonstrated significant weight loss effects. For instance:
Study | Treatment Duration | Dose | Weight Change | Additional Findings |
---|---|---|---|---|
Study 1 | 14 days | 3 mg/kg/day | Significant reduction in body weight | Improved leptin signaling |
Study 2 | 7 days | 3 mg/kg/day | Rapid reversal of hyperleptinemia | Decreased food intake |
Study 3 | 28 days | Various doses (10, 40, 150 mg/kg/day) | Weight loss observed | Enhanced insulin sensitivity |
These studies collectively indicate that this compound effectively reduces body weight through mechanisms that involve improved leptin signaling and reduced appetite.
Liver Health Implications
While this compound shows promise for treating obesity, its effects on liver health have raised concerns. Research indicates that:
- Exacerbation of Liver Injury : In Mdr2−/− mice models, this compound treatment led to increased liver injury markers such as ALT and ALP, suggesting potential hepatotoxicity .
- Impact on Liver Fibrosis : this compound did not prevent liver fibrosis development but rather exacerbated it in certain genetic models, highlighting the need for caution when considering this compound for liver-related therapies .
Q & A
Basic Research Questions
Q. What is the mechanistic basis for JD-5037's selective CB1 receptor antagonism in metabolic tissues?
this compound exhibits peripheral restriction due to low blood-brain barrier permeability, preferentially targeting CB1 receptors in metabolic organs (e.g., liver, pancreas, adipose tissue). Its higher affinity for the CB1b isoform, predominantly expressed in β-cells, enables tissue-specific modulation . Methodological note: Use radioligand binding assays (e.g., competition with [³H]CP55940) to quantify receptor affinity and autoradiography to confirm peripheral localization.
Q. How does this compound modulate lipid metabolism in diet-induced obesity models?
Chronic this compound treatment (3 mg/kg/day, IP) reduces hepatic de novo ceramide synthesis by inhibiting serine-palmitoyl transferase (SPT) activity (↓SPTLC3 expression) and ceramide synthase isoforms (CerS1/CerS6). This decreases C16:0/C18:0 ceramide species, reversing hepatic insulin resistance via IRS1/Akt pathway restoration . Experimental validation: Combine lipidomics (LC-MS) with euglycemic-hyperinsulinemic clamp to correlate ceramide profiles with insulin sensitivity.
Q. What experimental designs are optimal for assessing this compound's anti-inflammatory effects in pancreatic islets?
- In vitro: Co-culture human islets with autologous PBMCs under cytokine stress (IFN-γ + IL-1β + TNF-α) and quantify immune cell infiltration via Matrigel-based 3D assays .
- In vivo: Use NOD/ShiLtJ mice with early-stage insulitis, administering this compound (10–100 nM) to assess T-cell infiltration (flow cytometry for CD3+/IFN-γ+ cells) .
Advanced Research Questions
Q. How to resolve contradictory data on this compound's impact on β-cell apoptosis vs. function?
While this compound reduces cytokine-induced β-cell apoptosis (↓caspase-3 by 50%, p<0.01) without altering PDX1/SLC2A2 expression , it enhances glucose-stimulated insulin secretion (GSIS) by 1.6-fold via CB1R-dependent preservation of first-phase insulin release . Method: Perform dynamic perifusion assays with sequential glucose challenges (2.8 mM → 16.7 mM) to dissect acute vs. chronic effects.
Q. What explains the sex-independent metabolic efficacy of this compound observed in murine models?
Both male and female mice show comparable reductions in total cholesterol (−28%), triglycerides (−34%), and ICAM1 expression (−22%) post-treatment . This contrasts with sex-dimorphic CB1R signaling reported in CNS studies. Hypothesis: Peripheral CB1b isoforms may lack sex hormone-responsive elements. Validate via gonadectomy models + RNA-seq of hepatic CB1R splice variants.
Q. How to optimize this compound dosing to balance efficacy and off-target effects in long-term studies?
- Threshold dose: 10 nM achieves maximal inhibition of immune cell infiltration (46% reduction) without affecting PBMC proliferation .
- Toxicity check: Monitor hepatic Sirt1/AMPK signaling; doses >100 nM may paradoxically attenuate insulin sensitization in Sirt1-LKO models .
Q. Data Interpretation & Challenges
Q. How to address discrepancies in this compound's effects on ER stress across studies?
this compound reduces cytokine-induced unfolded protein response (UPR) markers (e.g., BiP/CHOP) in human islets but shows no effect on TNFA/ICAM1 pathways . Recommendation: Use CRISPR-edited islets (CNR1-KD) to isolate CB1R-specific UPR modulation from cytokine receptor crosstalk.
Q. Why does this compound fail to protect against streptozotocin-induced β-cell loss in certain models?
Streptozotocin toxicity primarily targets GLUT2-dependent β-cells, while this compound's efficacy requires intact CB1R-IL-1β/CXCL10 signaling . Solution: Pre-treat mice with this compound for 7 days pre-streptozotocin to upregulate endogenous antioxidant defenses (e.g., SOD2).
Q. Methodological Resources
Properties
IUPAC Name |
(2S)-2-[[[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27Cl2N5O3S/c1-17(2)24(26(30)35)31-27(33-38(36,37)22-14-12-21(29)13-15-22)34-16-23(18-6-4-3-5-7-18)25(32-34)19-8-10-20(28)11-9-19/h3-15,17,23-24H,16H2,1-2H3,(H2,30,35)(H,31,33)/t23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCSIQFTNPTSLO-RPWUZVMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Cl2N5O3S | |
Record name | JD5037 | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/JD5037 | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030409 | |
Record name | JD5037 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392116-14-1 | |
Record name | JD5037 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392116141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JD5037 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JD-5037 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENZ75DG2Z6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.